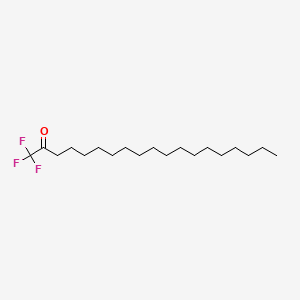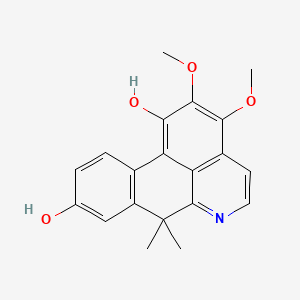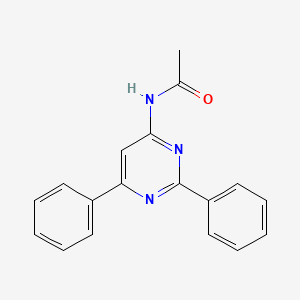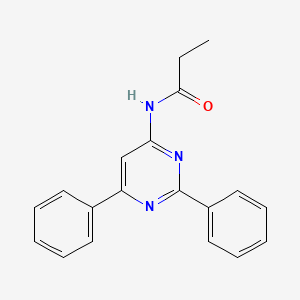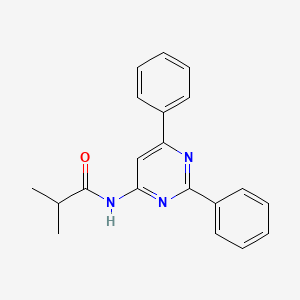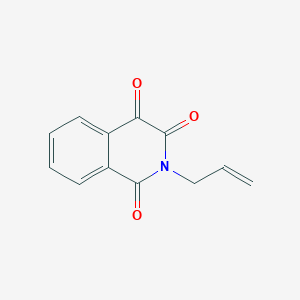
1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylisoquinoline-1,3,4-trione is a heterocyclic compound with the molecular formula C12H9NO3. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an isoquinoline core substituted with an allyl group and three keto groups, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allylisoquinoline-1,3,4-trione can be achieved through several methods. One common approach involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst. This method efficiently produces isoquinoline derivatives via N atom transfer and a three-component [3 + 2 + 1] cyclization . Another method involves the use of a palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of 2-allylisoquinoline-1,3,4-trione typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of microwave irradiation and metal-free air oxidation are also explored for more efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2-Allylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using metal-free air oxidation methods.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Metal-free air oxidation or the use of oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-Allylisoquinoline-1,3,4-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline scaffold.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-allylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
2-Allylisoquinoline-1,3,4-trione can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and structural similarity.
Quinoline: Another heterocyclic compound with a wide range of biological and pharmacological activities.
Properties
CAS No. |
807334-89-0 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-prop-2-enylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C12H9NO3/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12(13)16/h2-6H,1,7H2 |
InChI Key |
RFPACNBGGYBCGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


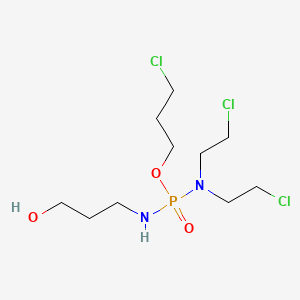
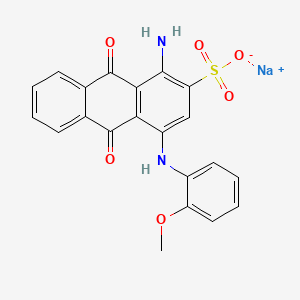
![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
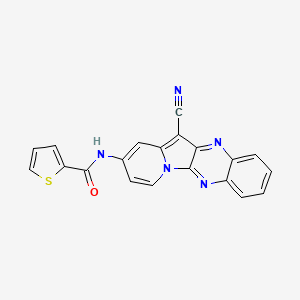
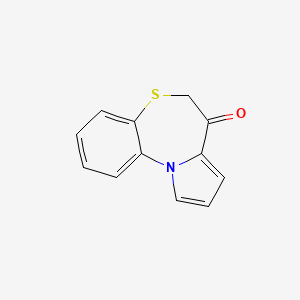
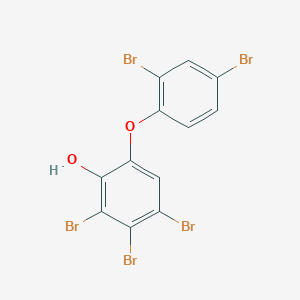
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)

![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)
